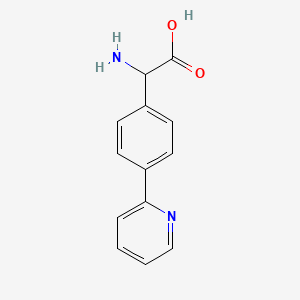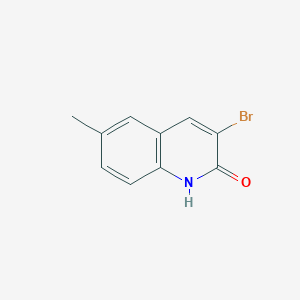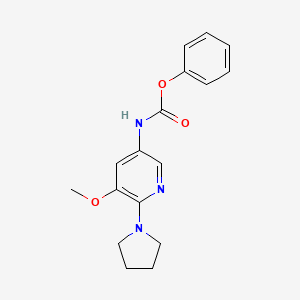
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a methyl group, a 2-methylprop-2-enyl group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学的研究の応用
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
1-Methyl-4-(2-methylprop-2-enyl)benzene: Similar structure but lacks the methylsulfanyl group.
2-Methyl-4-(2-methylprop-2-enyl)phenol: Contains a hydroxyl group instead of a methylsulfanyl group.
Uniqueness
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
特性
分子式 |
C12H16S |
|---|---|
分子量 |
192.32 g/mol |
IUPAC名 |
2-methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-9(2)7-11-5-6-12(13-4)10(3)8-11/h5-6,8H,1,7H2,2-4H3 |
InChIキー |
VNMYRASYZZCOBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(=C)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)

![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)


